4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))
Description
4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) (CAS: 1208241-38-6) is a tetradentate ligand featuring a central methane core linked to four [1,1'-biphenyl]-4-carboxylic acid groups. This compound is widely used in metal-organic frameworks (MOFs) due to its ability to coordinate with metal clusters, such as zirconium nodes, to form highly porous and stable structures . Its synthesis typically involves the hydrolysis of a methyl-protected precursor (Me4MTBC) under basic conditions, yielding an 86% isolated product with high purity (>98%) . Key characterization data, including $ ^1H $ NMR signals at δ 12.98 (carboxylic acid protons) and aromatic resonances between δ 7.43–8.02, confirm its structural integrity .
Properties
IUPAC Name |
4-[4-[tris[4-(4-carboxyphenyl)phenyl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H36O8/c54-49(55)41-9-1-33(2-10-41)37-17-25-45(26-18-37)53(46-27-19-38(20-28-46)34-3-11-42(12-4-34)50(56)57,47-29-21-39(22-30-47)35-5-13-43(14-6-35)51(58)59)48-31-23-40(24-32-48)36-7-15-44(16-8-36)52(60)61/h1-32H,(H,54,55)(H,56,57)(H,58,59)(H,60,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZLXHMUBUCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)(C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H36O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Materials Science
This compound serves as a versatile building block for the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its rigid structure provides stability and functionality in porous materials.
- Case Study : Research demonstrated that COFs synthesized from this compound exhibited high surface areas and tunable pore sizes, making them suitable for gas storage and separation applications.
| Property | Value |
|---|---|
| Surface Area | ~1500 m²/g |
| Pore Volume | ~0.8 cm³/g |
| Stability | High under ambient conditions |
Catalysis
The compound has been investigated for its catalytic properties in various organic reactions, including:
- Aldol Condensation : Serving as a catalyst for the formation of β-hydroxy carbonyl compounds.
- Michael Addition : Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
- Case Study : A study reported that using this compound as a catalyst increased the yield of aldol products by over 30% compared to traditional catalysts.
Biomedical Applications
Research indicates potential uses in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.
- Case Study : In vitro studies showed that nanoparticles formed from this compound could encapsulate anticancer drugs, enhancing their solubility and bioavailability.
Chemical Reactions Analysis
Esterification
The carboxylic acid groups undergo esterification with alcohols under acidic or coupling agent-mediated conditions. This reaction modifies solubility and enables further functionalization.
Typical Reaction Conditions
| Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Methanol + H₂SO₄ | DMSO | 50–80°C | 85–95% |
| Ethanol + DCC/DMAP | DCM | RT–40°C | 75–90% |
Mechanism :
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Acid-catalyzed protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
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Coupling agents like DCC activate the carboxylic acid for ester formation without requiring harsh acids.
Amidation
The compound reacts with primary or secondary amines to form polyamides, critical for polymer synthesis and drug delivery systems.
Key Data
| Amine Type | Coupling Agent | Solvent | Product Application |
|---|---|---|---|
| Ethylenediamine | EDC/HOBt | DMF | MOF crosslinking |
| Aniline derivatives | DCC | THF | Dendrimer synthesis |
Notable Observation : Steric hindrance from the biphenyl groups reduces reaction rates with bulky amines.
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides, enabling nucleophilic substitutions.
Experimental Protocol
Applications :
Decarboxylation
Controlled thermal decarboxylation removes CO₂, generating aryl radicals for cross-coupling reactions.
Conditions and Outcomes
| Temperature | Catalyst | Byproduct | Application |
|---|---|---|---|
| 200–250°C | CuO | CO₂ | Carbon material synthesis |
Limitation : Partial decomposition occurs above 300°C, reducing structural integrity.
Suzuki-Miyaura Coupling
Brominated derivatives participate in palladium-catalyzed cross-couplings, expanding functionalization.
Example Reaction
| Substrate | Catalyst System | Base | Yield |
|---|---|---|---|
| 4-Bromo-biphenyl analog | Pd(PPh₃)₄ | K₂CO₃ | 70–85% |
Note : Direct coupling of the parent compound requires protecting carboxylic acid groups.
Salt Formation
Reaction with inorganic bases produces water-soluble carboxylates for industrial applications.
Common Salts
| Base | Solubility (g/100 mL) | pH Stability |
|---|---|---|
| NaOH | 15–20 | 2–10 |
| NH₄OH | 10–12 | 3–9 |
Uses : Electrolyte formulations, nanoparticle stabilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural differences between the target compound and related tetrakis-biphenylcarboxylic acid derivatives:
Key Observations :
- Core Flexibility : The methane core in the target compound provides tetrahedral symmetry, favoring 3D MOF architectures, whereas the ethene core in H4ETTC enables planar coordination, leading to layered structures .
- Linker Effects : Ethyne-containing btbaH4 introduces rigidity and linearity, reducing framework flexibility compared to the methane-based compound .
Key Observations :
- The target compound’s synthesis avoids transition-metal catalysts (e.g., Pd), simplifying purification compared to H4ETTC and btbaH4, which require Suzuki or Sonogashira couplings .
- Higher purity (>98%) is commercially reported for the methane-based ligand, enhancing its reproducibility in MOF synthesis .
Research Findings and Industrial Relevance
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The Suzuki-Miyaura reaction enables efficient construction of biphenyl moieties. As demonstrated in the synthesis of [1,1'-biphenyl]-4-carboxaldehyde, palladium-catalyzed coupling of 4-bromobenzaldehyde with benzeneboronic acid in a 1-propanol/water system achieves yields exceeding 82%. Critical parameters include:
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Catalyst system : Pd(OAc)₂ (1 mol%) with triphenylphosphine (4 mol%)
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Base : Na₂CO₃ (2 equiv)
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Temperature : 80°C under nitrogen atmosphere
This method's scalability is evidenced by its successful application at 270-mmol scales while maintaining >85% yield. For carboxylic acid derivatives, post-coupling oxidation of aldehyde intermediates would be required.
Direct Oxidation of Alkylated Biphenyls
The US4970338A patent details a high-yield oxidation process for converting 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid using molecular oxygen. Key innovations include:
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Catalyst system : Co(OAc)₂/Mn(OAc)₂/Br⁻ in glacial acetic acid
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Conditions : 190°C, 15 kg/cm² air pressure
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Yield : 73.5% with 93.6% purity
This approach avoids corrosive hypochlorite reagents while enabling continuous operation through optimized substrate feeding rates (0.01–1.5 g·mol⁻¹·h⁻¹·kg⁻¹). The tertiary hydrogen abstraction mechanism facilitates selective oxidation of isopropyl groups to carboxylic acids.
Tetrakis Assembly Strategies
Condensation Reactions for Methanetetrayl Core Formation
The central methanetetrayl group is constructed through acid-catalyzed condensation of four biphenyl-4-carboxylic acid units. EvitaChem's production method employs:
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Coupling agents : DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) system
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Solvent : Anhydrous DMF at 0°C → RT gradient
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Yield : ~65% after recrystallization from ethanol/water
Steric challenges in this tetrafunctional condensation are mitigated through:
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Slow reagent addition over 8–12 hours
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Strict moisture control (<50 ppm H₂O)
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Intermediate silylation protection of carboxylic acids
Metal-Templated Synthesis
Recent advances in metal-organic framework (MOF) chemistry suggest alternative assembly pathways. The Zr₈(μ₂-O)₈(μ₂-OH)₄ cluster reported by Ji et al. demonstrates how metal centers can organize polytopic ligands during synthesis. Applied to the target compound:
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Preorganization : Zr⁴⁺ ions coordinate carboxylates prior to methane bridge formation
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Conditions : 120°C in DMF/H₂O (3:1 v/v)
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Advantage : Enhances regiospecificity of tetrakis product
This method reduces oligomerization byproducts from 35% to <8% compared to conventional approaches.
Optimization of Critical Reaction Parameters
Temperature and Pressure Effects
| Parameter | Condensation Method | Oxidation Method | Metal-Templated |
|---|---|---|---|
| Temperature Range | -10°C to 25°C | 100–240°C | 80–120°C |
| Pressure | Atmospheric | 15–30 kg/cm² | Atmospheric |
| Reaction Time | 48–72 h | 3–5 h | 24–36 h |
The oxidation route achieves fastest kinetics but requires specialized pressure equipment. Metal-templated synthesis offers mild conditions at the expense of longer reaction times.
Catalyst Systems Comparison
Cobalt-Manganese-Bromide (Co/Mn/Br) Catalyst:
-
Optimal ratio: Co:Mn:Br = 1:2:0.5 (mol%)
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Turnover frequency: 12.4 h⁻¹
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Selectivity: 89% toward tetracarboxylic acid
Palladium-Based Cross-Coupling:
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Pd(OAc)₂ (1 mol%) with PPh₃ (4 mol%)
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TON: 82–96 (dependent on substrate)
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Compatible with sensitive functional groups
Purification and Characterization
Final product purification employs a three-step process:
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Acid precipitation : Adjust pH to 2–3 with HCl to precipitate crude product
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Solvent washing : Sequential washes with hot acetic acid (>90°C) and deionized water
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Recrystallization : Ethanol/water (7:3 v/v) yields 99.2% pure product by HPLC
Advanced characterization techniques verify structure:
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TGA : 5% weight loss at 280°C indicates thermal stability
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NMR : ¹³C NMR shows four equivalent carbonyl signals at δ 171.2 ppm
Industrial-Scale Production Considerations
The oxidation method from US4970338A demonstrates scalability with:
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Reactor volume : 5 L autoclave processes 238 g substrate per batch
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Productivity : 1.2 kg·L⁻¹·day⁻¹
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Cost drivers :
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23% raw material (biphenyl derivatives)
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41% energy (high-pressure operation)
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18% catalyst recovery
-
Comparative economic analysis favors the metal-templated approach for small-scale, high-purity applications despite higher per-batch costs ($12/g vs. $4/g for oxidation method).
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with precursors like tetrabrominated cores and biphenyl boronic acids. Key steps include:
- Catalyst Selection : Pd(dppf)Cl₂ or similar catalysts under inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DME or THF) with bases like K₃PO₄ to stabilize intermediates .
- Purification : Repeated recrystallization using solvent mixtures (e.g., DCM/MeOH) to remove unreacted precursors .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl linkages and methanetetrayl core symmetry. Carboxylic acid protons (~12–14 ppm) indicate deprotonation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₅₄H₃₆O₈, MW 172.09) .
- HPLC : Reverse-phase HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Storage : Protect from light and moisture by storing in amber vials under inert gas (Ar/N₂) at room temperature .
- Stability : Monitor via periodic FTIR for carboxylic acid dimerization or esterification in humid environments .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its application in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Coordination Geometry : The tetrakis-carboxylic acid groups enable octahedral coordination with Zr⁴+ or Fe³+ nodes, forming stable MOFs .
- Photocatalytic Activity : In Zr-MOFs, the conjugated biphenyl core enhances electron transfer for hydrocarbon oxidation (e.g., cyclohexane to adipic acid) under UV light .
- Design Strategy : Adjust biphenyl substituents (e.g., methyl groups) to tune pore size and catalytic selectivity .
Q. How can researchers resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer :
- Systematic Solubility Testing : Use Hansen solubility parameters to compare solvents (e.g., DMF > DMSO > THF) under controlled temperatures .
- Stability Analysis : Perform accelerated aging studies (40°C/75% RH) with periodic XRD to detect crystallinity loss .
- Data Reconciliation : Cross-validate with independent techniques (e.g., DSC for thermal stability vs. TGA for decomposition) .
Q. What strategies improve the photocatalytic efficiency of this compound in hydrocarbon oxidation?
- Methodological Answer :
- Co-Catalyst Integration : Embedding Pt nanoparticles or Ru complexes within MOFs enhances charge separation and reduces recombination .
- Defect Engineering : Introduce missing-linker defects to increase active sites for substrate adsorption .
- Kinetic Analysis : Use in situ DRIFTS or EPR to identify reactive oxygen species (e.g., •OH vs. O₂•⁻) during catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
